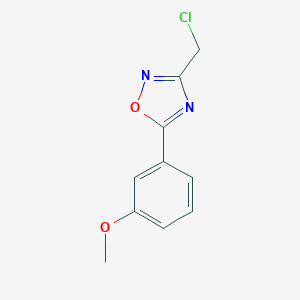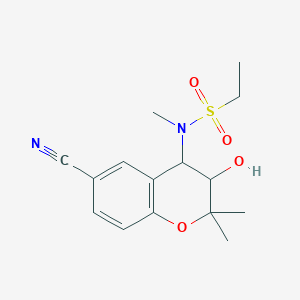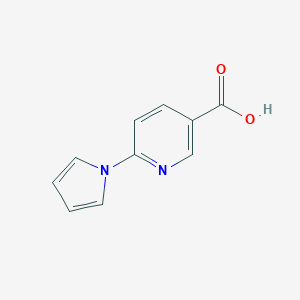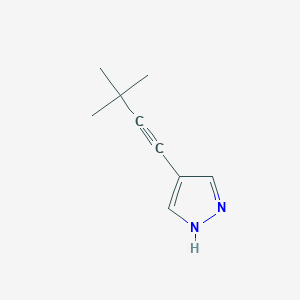
3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as CMMPO, is an organic compound with the molecular formula C8H6ClN2O2. It is a white solid that is soluble in polar organic solvents. CMMPO is a member of the class of compounds known as oxadiazoles, which are heterocyclic compounds containing a nitrogen atom and two oxygen atoms in a five-membered ring. The compound has been studied for its potential applications in the synthesis of biologically active molecules, as well as its effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
Research on the structure of related compounds to "3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole" reveals insights into their crystallographic characteristics. For instance, the synthesis of compounds involving the oxadiazole ring demonstrates the coplanarity between benzene and oxadiazole rings due to the extended aromatic system, offering insights into molecular interactions and stability (Wang et al., 2007).
Medicinal Chemistry
The compound has also been explored for its antibacterial activity. A notable study involved synthesizing novel derivatives from "this compound," which exhibited significant antibacterial effects against various bacterial strains, indicating its potential as a lead compound in drug development (Rai et al., 2010).
Materials Science
In the domain of materials science, the luminescence properties of derivatives of "this compound" have been investigated. Studies have shown that these compounds, especially when forming chelate complexes with metals like Zinc(II) and Copper(II), exhibit luminescence with high quantum yield, suggesting applications in optoelectronics and as fluorescent markers (Mikhailov et al., 2016).
Synthesis and Chemical Properties
Research focusing on the synthetic routes and chemical properties of the oxadiazole ring has led to the development of multifunctional synthons for constructing a wide range of heterocyclic compounds. This includes exploring its reactivity towards various nucleophilic and electrophilic reagents, thus expanding the toolbox for synthesizing novel compounds with potential applications in drug discovery and material science (Stepanov et al., 2019).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWMZQIUADKXLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471057 |
Source


|
| Record name | 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-62-6 |
Source


|
| Record name | 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)







